molecular formula C20H31N5O3 B2940182 7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione CAS No. 878735-05-8

7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione

Cat. No. B2940182
CAS RN: 878735-05-8
M. Wt: 389.5
InChI Key: NGQWHWPHXQIYNK-UHFFFAOYSA-N
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Description

The compound “7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione” is a chemical compound with the molecular formula C14H21N5O2 . It has a molecular weight of 291.35 g/mol . The compound is also known by other names such as F1468-0053, AKOS000721971, and AKOS016336638 .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C14H21N5O2/c1-10-6-4-5-7-18 (10)9-19-8-15-12-11 (19)13 (20)17 (3)14 (21)16 (12)2/h8,10H,4-7,9H2,1-3H3 . The canonical SMILES representation is CC1CCCCN1CN2C=NC3=C2C (=O)N (C (=O)N3C)C .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 61.7 Ų and contains 21 heavy atoms . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 291.16952493 g/mol . The compound has a complexity of 443 .

properties

IUPAC Name

7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O3/c1-13-9-7-8-10-24(13)12-15-21-17-16(18(27)23(6)19(28)22(17)5)25(15)11-14(26)20(2,3)4/h13H,7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQWHWPHXQIYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=NC3=C(N2CC(=O)C(C)(C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

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